1-Isothiocyanato-2-methylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

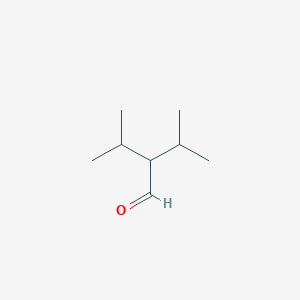

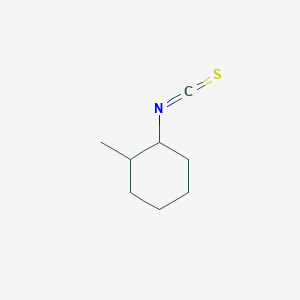

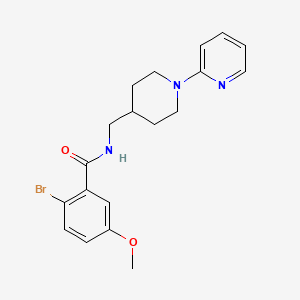

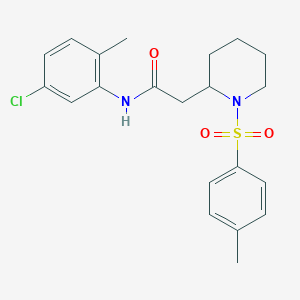

1-Isothiocyanato-2-methylcyclohexane is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NS/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 . The molecule contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 isothiocyanate .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of 10.92° C and a predicted boiling point of 235.8° C at 760 mmHg . The predicted density is 1.1 g/mL, and the predicted refractive index is n 20D 1.56 .Applications De Recherche Scientifique

1. Combustion Chemistry in Fuel Surrogates

Methylcyclohexane, a simple alkylated cyclohexane, is widely used as a representative component in fuel surrogates. Its combustion chemistry is key for developing kinetic models for larger cycloalkanes and practical fuels. A study conducted by Wang et al. (2014) utilized synchrotron vacuum ultraviolet photoionization mass spectrometry to investigate the species formed during the pyrolysis of methylcyclohexane. This research is vital for understanding the combustion process of fuels that include cycloalkanes like 1-Isothiocyanato-2-methylcyclohexane (Wang et al., 2014).

2. Molecular Structure and Conformational Analysis

Research by Arnason et al. (2002) focused on the conformational properties of silicon-containing rings, like 1-methyl-1-silacyclohexane. This study, using gas electron diffraction and low-temperature NMR, provides insights into the structural and conformational characteristics of molecules similar to this compound, which is essential for understanding their behavior in various applications (Arnason et al., 2002).

3. Catalytic Activity in Hydrocarbon Conversions

Sulfated zirconia (SZ) has shown high activity toward hydrocarbon conversions, as demonstrated in a study on the isomerization of methylcyclopentane to cyclohexane. This research, conducted by Farcasiu et al. (1996), elucidates the mechanism of interaction of SZ with saturated hydrocarbons, which is relevant to understanding the catalytic behavior of compounds like this compound in similar reactions (Farcasiu et al., 1996).

4. Investigation of Stable Carbonium Ions

The study of stable carbonium ions, such as the 1-methylcyclopentyl cation, provides insights into the stability and reaction mechanisms of similar ions. Research by Olah et al. (1967) investigated the formation and structure of these ions, which is relevant for understanding the behavior of this compound in various chemical environments (Olah et al., 1967).

5. Gas Hydrate Stability

A study by Nakamura et al. (2003) measured the four-phase coexistence curves for the structure-H hydrates of methylcyclohexane, which is closely related to this compound. This research is crucial for understanding the stability of gas hydrates, which has applications in energy storage and transport (Nakamura et al., 2003).

Safety and Hazards

1-Isothiocyanato-2-methylcyclohexane is classified as a dangerous substance. It has hazard statements H302, H312, H315, H318, H332, H334, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Isothiocyanates, including 1-Isothiocyanato-2-methylcyclohexane, are known to have numerous protein targets . They exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .

Mode of Action

Isothiocyanates are chemoselective electrophiles and are widely applied in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Biochemical Pathways

Isothiocyanates affect multiple biochemical pathways. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Pharmacokinetics

It’s known that isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables . The conversion of glucosinolates to isothiocyanates occurs via the myrosinase reaction .

Result of Action

The result of the action of isothiocyanates includes the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the compound’s efficacy can be influenced by the presence of other compounds in the environment, such as other proteins or metabolites.

Analyse Biochimique

Biochemical Properties

Isothiocyanates, a class of compounds to which 1-Isothiocyanato-2-methylcyclohexane belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Isothiocyanates have been shown to have diverse bioactivities, including anticarcinogenic, anti-inflammatory, and antioxidative properties

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes

Dosage Effects in Animal Models

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types

Metabolic Pathways

Isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables

Propriétés

IUPAC Name |

1-isothiocyanato-2-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMGXEOAUNVRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)